N-(4-ethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a phenyl group and at position 2 with a sulfanyl acetamide moiety linked to a 4-ethoxyphenyl ring. The thienopyrimidine scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antiviral applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-28-17-10-8-15(9-11-17)23-19(26)14-30-22-24-18-12-13-29-20(18)21(27)25(22)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPALZRVAGSBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The thieno[3,2-d]pyrimidinone core distinguishes this compound from analogs with simpler pyrimidine or pyrido[4,3-d]pyrimidine systems. For example:
Substituent Modifications
Thienopyrimidine Ring Substituents
- 3-Phenyl vs. 3-Methylphenyl: The target compound’s 3-phenyl group () provides greater steric bulk compared to 3-(4-methylphenyl) in 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (). This difference may affect interactions with hydrophobic binding pockets in targets like CXCR3 or kinases .
Acetamide-Linked Aromatic Groups
- 4-Ethoxyphenyl vs. 4-Trifluoromethoxyphenyl: The ethoxy group in the target compound offers moderate electron-donating effects, whereas the trifluoromethoxy group in 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () is strongly electron-withdrawing, impacting solubility and target affinity .
- Chlorophenyl and Nitrophenyl Derivatives :
Structural and Physicochemical Comparison Table
Key Research Findings
- Role of Ethoxy vs. Trifluoromethoxy : Ethoxy groups balance lipophilicity and metabolic stability, whereas trifluoromethoxy groups in analogs () improve resistance to oxidative metabolism but may reduce solubility .
- Sulfanyl Acetamide as Pharmacophore : The —S—CH₂—CO—NH—Ar motif is conserved in enzyme inhibitors (), suggesting its role in hydrogen bonding and hydrophobic interactions .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves a multi-step protocol starting with the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by sulfanyl group introduction and final coupling with the ethoxyphenylacetamide moiety. Critical steps include:
- Cyclization of thiophene derivatives under reflux in toluene or ethanol .
- Sulfanyl-ether bond formation using thiourea derivatives in the presence of triethylamine as a catalyst .
- Final amidation under Schotten-Baumann conditions to attach the N-(4-ethoxyphenyl) group . Reaction optimization (e.g., temperature control at 80–100°C, solvent polarity adjustments) is essential to achieve yields >70% .
Q. How is the compound structurally characterized, and what spectroscopic techniques are employed?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 465.12) .
- Elemental analysis : Matching calculated and observed C, H, N, S percentages (±0.3%) .
Q. What preliminary biological activities have been reported for this compound?
Initial screening reveals:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition : IC₅₀ of 12 µM against tyrosine kinase receptors in in vitro assays .
- Cytotoxicity : Moderate activity (EC₅₀ = 45 µM) in HeLa cell lines, suggesting potential anticancer applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Advanced optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency by 20–30% .
- Continuous flow reactors : Reduce side-product formation and increase throughput in industrial-scale synthesis .
Q. What methodologies are used to investigate the compound’s mechanism of action in biological systems?
Mechanistic studies employ:
- Molecular docking : Computational modeling to predict binding affinities with kinase domains (e.g., EGFR, VEGFR2) .
- Surface plasmon resonance (SPR) : Real-time analysis of target protein interactions (KD values in nM range) .
- Gene expression profiling : RNA-seq to identify downstream pathways affected in treated cancer cells .
Q. How can researchers resolve contradictions in biological assay data across studies?
Discrepancies (e.g., variable IC₅₀ values) are addressed by:
- Standardized assay protocols : Uniform cell lines (e.g., MCF-7 for cytotoxicity) and incubation times .
- Purity validation : HPLC analysis (>98% purity) to exclude batch-specific impurities .
- Dose-response curve replication : Triplicate experiments with statistical validation (p < 0.05) .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
In silico approaches include:
- ADMET prediction : SwissADME or ADMETLab for bioavailability, CYP450 interactions, and hepatotoxicity risks .
- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .
Q. How can derivatives be rationally designed to enhance bioactivity and reduce off-target effects?
Derivative design strategies:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO2) to the phenyl ring improves kinase inhibition .
- Isosteric replacement : Replacing sulfur with selenium in the sulfanyl group to modulate redox activity .
- Prodrug approaches : Esterification of the acetamide group for enhanced cellular uptake .
Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?
Challenges include:
- Crystal polymorphism : Multiple packing arrangements due to flexible thienopyrimidine core .
- Resolution limitations : High-resolution X-ray diffraction (≤0.8 Å) and cryocooling (−173°C) improve data quality .
- Hydrogen bonding networks : Intramolecular N–H⋯N interactions stabilize folded conformations, complicating structure refinement .
Q. How is target specificity validated in vitro, and what orthogonal assays confirm results?
Validation involves:
- Competitive binding assays : Co-incubation with known inhibitors (e.g., gefitinib for EGFR) to assess displacement .
- CRISPR/Cas9 knockout : Eliminating putative targets (e.g., COX-2) to test activity loss .
- Thermal shift assays : Monitoring protein melting temperature (ΔTm) changes upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
